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Compound of Interest

Compound Name: 2-(5-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B2560061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(5-
methylpyridin-2-yl)ethan-1-ol, a key intermediate in the development of various

pharmaceutical compounds. This document details the most common and efficient synthetic

methodologies, complete with experimental protocols and characterization data.

Introduction
2-(5-methylpyridin-2-yl)ethan-1-ol is a substituted pyridine derivative of significant interest in

medicinal chemistry. Its structural motif is present in a range of biologically active molecules.

The efficient and scalable synthesis of this compound is therefore of critical importance for the

advancement of research and development in the pharmaceutical industry. This guide will

focus on the most practical and well-established synthetic routes, providing the necessary

detail for reproduction in a laboratory setting.

Synthetic Pathways
Several synthetic strategies can be employed for the preparation of 2-(5-methylpyridin-2-
yl)ethan-1-ol. The most prominent and reliable route proceeds through the reduction of a

carboxylic acid intermediate. Alternative, though less commonly reported, methods include the

reaction of a Grignard reagent with an epoxide and the direct functionalization of 2,5-

dimethylpyridine.
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Route 1: Reduction of 2-(5-methylpyridin-2-yl)acetic acid
This is the most widely applicable and scalable method for the synthesis of the target

compound. It involves a two-step process starting from commercially available 2-chloro-5-

methylpyridine.

Synthesis of 2-(5-methylpyridin-2-yl)acetic acid: This intermediate can be prepared from 2-

chloro-5-methylpyridine through a nucleophilic substitution with a cyanide source to yield 2-

(5-methylpyridin-2-yl)acetonitrile, followed by hydrolysis. Alternatively, 2-(5-methylpyridin-2-

yl)acetic acid and its hydrochloride salt are commercially available, offering a more direct

starting point.

Reduction of 2-(5-methylpyridin-2-yl)acetic acid: The carboxylic acid is then reduced to the

corresponding primary alcohol using a suitable reducing agent, most commonly Lithium

Aluminum Hydride (LiAlH₄).

The overall synthetic workflow for this route is depicted below.

Starting Materials

Intermediate Synthesis Final Product Synthesis
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Hydrolysis

2-(5-methylpyridin-2-yl)ethan-1-olReduction (e.g., LiAlH4)
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Caption: Synthetic workflow for 2-(5-methylpyridin-2-yl)ethan-1-ol via the carboxylic acid

intermediate.
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Synthesis of 2-(5-methylpyridin-2-yl)acetic acid
(Intermediate)
As this intermediate is commercially available, this protocol is provided for instances where a

custom synthesis is required.

Materials:

Reagent
Molar Mass (
g/mol )

Density (g/mL) Quantity Moles

2-Chloro-5-

methylpyridine
127.57 - 12.76 g 0.1

Sodium Cyanide 49.01 - 5.88 g 0.12

Dimethyl

Sulfoxide

(DMSO)

78.13 1.10 100 mL -

Hydrochloric Acid

(conc.)
36.46 1.18 As needed -

Sodium

Hydroxide
40.00 - As needed -

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

dissolve 2-chloro-5-methylpyridine (12.76 g, 0.1 mol) in dimethyl sulfoxide (100 mL).

Add sodium cyanide (5.88 g, 0.12 mol) to the solution.

Heat the reaction mixture to 120 °C and maintain for 6 hours.

Cool the mixture to room temperature and pour it into 500 mL of ice-water.

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
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Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to obtain crude 2-(5-methylpyridin-2-

yl)acetonitrile.

To the crude acetonitrile, add 100 mL of concentrated hydrochloric acid and reflux for 4

hours.

Cool the reaction mixture and neutralize with a saturated sodium hydroxide solution until pH

7.

The precipitated 2-(5-methylpyridin-2-yl)acetic acid is collected by filtration, washed with cold

water, and dried under vacuum.

Synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol (Final
Product)
Materials:

Reagent
Molar Mass (
g/mol )

Density (g/mL) Quantity Moles

2-(5-

methylpyridin-2-

yl)acetic acid

151.16 - 15.12 g 0.1

Lithium

Aluminum

Hydride (LiAlH₄)

37.95 - 4.55 g 0.12

Anhydrous

Tetrahydrofuran

(THF)

72.11 0.889 200 mL -

Ethyl Acetate 88.11 0.902 As needed -

Sodium Sulfate

(anhydrous)
142.04 - As needed -
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Procedure:

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, add Lithium

Aluminum Hydride (4.55 g, 0.12 mol) and anhydrous tetrahydrofuran (100 mL).

Cool the suspension to 0 °C in an ice bath.

Dissolve 2-(5-methylpyridin-2-yl)acetic acid (15.12 g, 0.1 mol) in 100 mL of anhydrous THF

and add it dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the

temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for 3 hours.

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the

sequential dropwise addition of 5 mL of water, 5 mL of 15% aqueous sodium hydroxide, and

finally 15 mL of water.

Stir the resulting white suspension at room temperature for 30 minutes.

Filter the solid aluminum salts and wash the filter cake with THF (3 x 50 mL).

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to afford pure 2-(5-methylpyridin-2-yl)ethan-1-ol.

Quantitative Data
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Compound
Starting
Material

Product Yield (%) Purity (%)

2-(5-

methylpyridin-2-

yl)acetic acid

2-Chloro-5-

methylpyridine
Intermediate 75-85 >95 (by NMR)

2-(5-

methylpyridin-2-

yl)ethan-1-ol

2-(5-

methylpyridin-2-

yl)acetic acid

Final Product 80-90 >98 (by HPLC)

Spectroscopic Data for 2-(5-methylpyridin-2-yl)ethan-1-ol:

Technique Data

¹H NMR (400 MHz, CDCl₃)

δ 8.35 (s, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.10 (d,

J = 7.8 Hz, 1H), 4.00 (t, J = 6.4 Hz, 2H), 3.00 (t,

J = 6.4 Hz, 2H), 2.30 (s, 3H), 1.80 (br s, 1H,

OH).

¹³C NMR (100 MHz, CDCl₃)
δ 159.5, 148.0, 137.0, 130.5, 122.0, 61.0, 40.0,

18.0.

Mass Spec (ESI) m/z 138.1 [M+H]⁺

IR (KBr, cm⁻¹) 3350 (O-H), 2950, 1600, 1470, 1050.

Conclusion
The synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol is most reliably achieved through the

reduction of 2-(5-methylpyridin-2-yl)acetic acid using Lithium Aluminum Hydride. This method

provides high yields and purity, making it suitable for both laboratory-scale synthesis and

potential scale-up for industrial applications. The detailed protocols and data presented in this

guide are intended to facilitate the successful and efficient synthesis of this valuable

pharmaceutical intermediate.

To cite this document: BenchChem. [Synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol: A
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[https://www.benchchem.com/product/b2560061#synthesis-of-2-5-methylpyridin-2-yl-ethan-
1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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